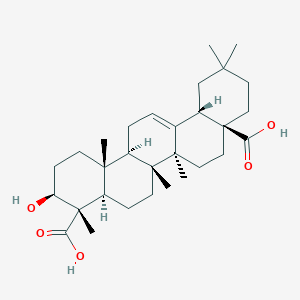

![molecular formula C12H9BrOS B149378 2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮 CAS No. 128746-80-5](/img/structure/B149378.png)

2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

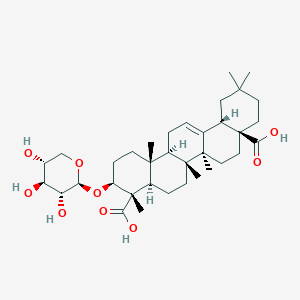

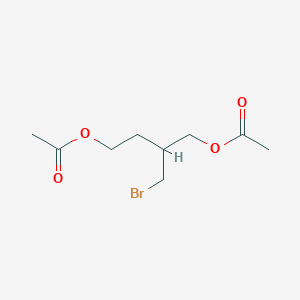

The compound "2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone" is a brominated aromatic ketone, which is structurally related to various other brominated aromatic compounds that have been synthesized and studied for their chemical properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and synthesis of brominated aromatic ketones.

Synthesis Analysis

The synthesis of brominated aromatic ketones can involve halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which was achieved with high yields and proved to be an effective chemical protective group . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone was performed and further converted into various thiazole derivatives, showcasing the versatility of brominated ketones in chemical transformations . The synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent also demonstrates a method for introducing bromine into aromatic ketones .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods such as Gaussian09 software, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The geometrical parameters obtained from such calculations are often in agreement with X-ray diffraction (XRD) data, providing a reliable picture of the molecule's structure.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions, including cascade reactions involving palladium-catalyzed C-C bond formations, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . The presence of bromine in these molecules can facilitate nucleophilic and electrophilic substitutions, making them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be characterized by techniques such as infrared spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was confirmed using single-crystal X-ray crystallography and infrared spectrometry . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to determine charge transfer within the molecule, as well as its potential role in nonlinear optics .

科学研究应用

合成与表征

合成方法:化合物2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮已通过各种方法合成。例如,含有2-噻吩环的α-溴香豆素已成功通过缩合和随后的溴化过程制备(Budak & Ceylan, 2009)。另一种方法涉及4-氨基乙酚与特定磺胺类和溴水的相互作用,生成2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮的衍生物,进一步反应形成具有潜在细胞毒性的各种化合物(Hessien et al., 2009)。这些方法反映了合成这种化合物及其衍生物以供进一步应用的多功能性。

化学反应与衍生物

与胺类和溴化反应:研究了化合物(Z)-4-溴-1,3-二(2-噻吩基)-2-丁烯-1-酮(所讨论化合物的衍生物)与三级胺的相互作用,揭示了生成季铵盐并随后环化形成二(2-噻吩基)咪唑[a]吡啶衍生物(Potikha et al., 2010)。这表明该化合物在形成具有生物学意义的复杂结构方面具有潜力。

潜在的生物学和药理学性质

抗焦虑活性:已合成并检验了2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮的衍生物,特别是1-苯基-2-(4-芳基-1,3,4,5-四氢吡啶[2,3-b][1,4]二氮杂环-2-基)-乙酮,用于其抗焦虑活性。值得注意的是,某些衍生物显示出显著活性,表明在治疗应用中具有潜在用途(Liszkiewicz et al., 2006)。

安全和危害

“2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

属性

IUPAC Name |

2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKNYPNLSJEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383599 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

CAS RN |

128746-80-5 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

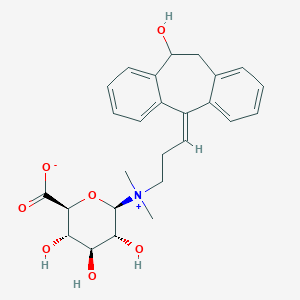

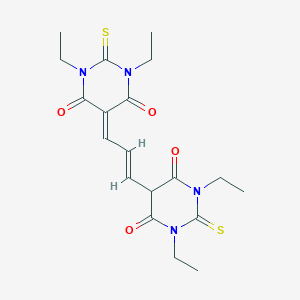

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

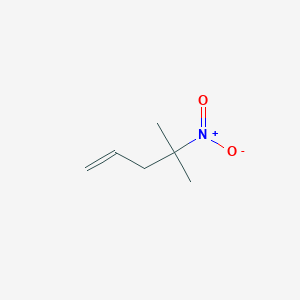

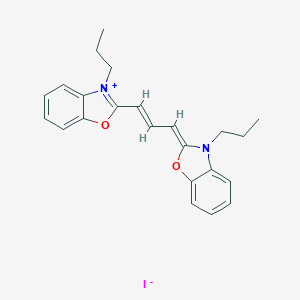

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)